molecular formula C₁₆H₁₅D₉N₂O₂ B1152233 2-Debenzoyl rac Bopindolol-d9

2-Debenzoyl rac Bopindolol-d9

Cat. No.: B1152233
M. Wt: 285.43
Attention: For research use only. Not for human or veterinary use.
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Description

2-Debenzoyl rac Bopindolol-d9 (CAS: Not specified; Molecular Formula: C₁₆H₁₅D₉N₂O₂; Molecular Weight: 285.43 g/mol) is a deuterated derivative of the beta-blocker Bopindolol, where nine hydrogen atoms are replaced with deuterium . This stable isotopologue is primarily used in pharmacokinetic and metabolic studies to trace drug pathways and quantify metabolites via mass spectrometry. The deuterium substitution at specific positions slows metabolic degradation, enhancing the compound's utility in research settings .

Properties

Molecular Formula

C₁₆H₁₅D₉N₂O₂

Molecular Weight

285.43

Synonyms

1-(tert-Butylamino)-3-[(2-methylindol-4-yl)oxy]-2-propanol-d9;  (±)-LT 18 502-d9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Comparison

Table 1: Molecular Comparison with Non-Deuterated Analog

Property This compound Non-Deuterated 2-Debenzoyl rac Bopindolol
Molecular Formula C₁₆H₁₅D₉N₂O₂ C₁₆H₂₄N₂O₂ (inferred)
Molecular Weight (g/mol) 285.43 ~276.37 (calculated)
Key Feature Deuterium substitution (9 H → D) No isotopic modification
Applications Metabolic tracing, MS studies Pharmacological activity studies

Key Inferences:

  • Isotope Effect : Deuterium substitution increases molecular weight by ~9.06 g/mol (due to D’s higher mass than H) and reduces metabolic clearance rates, a common trait in deuterated drugs .
  • Pharmacokinetics: While the non-deuterated form is used for therapeutic effects (beta-blockade), the deuterated variant serves as a research tool to study drug metabolism without altering primary pharmacology.

Comparison with Other Deuterated Beta-Blockers

No direct data on deuterated beta-blockers like propranolol-d or metoprolol-d are available in the evidence. However, deuterated drugs generally exhibit:

  • Enhanced Metabolic Stability : Slower CYP450-mediated oxidation due to the kinetic isotope effect.
  • Extended Half-Life: Observed in deuterated drugs such as Deutetrabenazine, which has a 2-fold longer half-life than its non-deuterated counterpart.

Research Findings and Limitations

Available Data from Evidence

  • Structural Data : confirms the molecular formula and isotopic labeling but lacks pharmacological comparisons .
  • Unrelated Evidence : Most provided studies focus on DOCK2-Rac signaling in B cells (e.g., –10), which are unrelated to Bopindolol derivatives .

Gaps in Comparative Studies

  • No direct studies compare this compound with its non-deuterated form or other beta-blockers.
  • Limited data on deuterium-specific effects (e.g., binding affinity, receptor interaction) in the provided evidence.

Q & A

(Basic) How can researchers optimize the synthesis of 2-Debenzoyl rac Bopindolol-d9 to ensure isotopic purity and yield?

Answer: Synthesis optimization requires systematic evaluation of reaction conditions (e.g., solvent systems, temperature, catalyst ratios) and purification techniques. Membrane separation technologies (e.g., nanofiltration) and advanced crystallization methods can enhance isotopic purity . Process control simulations (e.g., computational fluid dynamics) should be integrated to model yield efficiency and minimize byproduct formation . Replication studies under varied parameters are critical to validate robustness, as emphasized in methodological frameworks for chemical engineering .

(Basic) What analytical techniques are most effective for characterizing the structural integrity of this compound in complex matrices?

Answer: High-resolution mass spectrometry (HRMS) and deuterium-specific nuclear magnetic resonance (²H-NMR) are essential for confirming isotopic labeling and structural fidelity . Chromatographic methods (e.g., HPLC-UV/MS) paired with spectral libraries can differentiate the compound from non-deuterated analogs in biological matrices . Data should be cross-validated using orthogonal techniques to address potential interference from matrix components .

(Advanced) How do isotopic substitutions in this compound influence its receptor binding kinetics compared to non-deuterated analogs?

Answer: Deuterium’s kinetic isotope effect (KIE) alters bond dissociation energies, potentially affecting binding affinity and metabolic stability. Researchers should employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) under controlled conditions . Theoretical frameworks linking isotopic properties to pharmacodynamic outcomes must guide experimental design, ensuring alignment with hypotheses about steric or electronic modifications . Comparative studies using radiolabeled and deuterated versions can isolate isotopic contributions .

(Basic) What metabolic pathways should be prioritized when investigating the in vivo stability of this compound?

Answer: Cytochrome P450 (CYP) enzymes (e.g., CYP2D6) and esterase-mediated hydrolysis are primary pathways for β-blocker derivatives. Stable isotope tracing in hepatocyte incubations or microsomal assays can identify major metabolites . Researchers must design dose-response studies to assess saturation kinetics and enzyme-specific degradation, ensuring relevance to human pharmacokinetic models .

(Advanced) What methodological strategies address contradictions in reported pharmacokinetic data for this compound across different biological models?

Answer: Contradictions often arise from interspecies metabolic differences or variability in experimental conditions (e.g., pH, protein binding). A factorial design approach can isolate confounding variables (e.g., animal strain, dosing regimen) . Meta-analyses of existing datasets should be conducted using mixed-effects models to quantify heterogeneity . Additionally, aligning study protocols with standardized guidelines (e.g., OECD test protocols) improves cross-study comparability .

(Advanced) How can computational models predict the environmental adsorption behavior of this compound on indoor surfaces?

Answer: Molecular dynamics (MD) simulations can model adsorption kinetics on common indoor materials (e.g., polymers, silica). Parameters such as partition coefficients (Kd) and van der Waals interactions must be derived from experimental microspectroscopic data (e.g., AFM-IR) . Theoretical frameworks integrating thermodynamic properties of deuterated compounds with surface chemistry are critical for predictive accuracy .

(Basic) What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer: Nonlinear regression models (e.g., Hill equation) are standard for EC50/IC50 calculations. Pre-test/post-test designs with control groups help distinguish compound-specific effects from background variability . Bayesian hierarchical models are recommended for small-sample studies to account for uncertainty .

(Advanced) How can multi-omics approaches resolve mechanistic ambiguities in this compound’s off-target effects?

Answer: Integrative analyses of transcriptomic, proteomic, and metabolomic datasets can identify pathway-level disruptions. Network pharmacology tools (e.g., STRING, KEGG) map compound interactions to biological pathways, while machine learning classifiers prioritize high-confidence targets . Methodological rigor requires alignment with FAIR data principles (Findable, Accessible, Interoperable, Reusable) to ensure reproducibility .

(Basic) What quality control measures ensure batch-to-batch consistency in this compound production?

Answer: Implement real-time monitoring via PAT (Process Analytical Technology) tools (e.g., NIR spectroscopy) during synthesis . Accelerated stability studies (e.g., thermal stress, humidity exposure) under ICH guidelines assess degradation profiles. Certificates of Analysis (CoA) must include deuterium enrichment ratios (>98%) validated by qNMR .

(Advanced) How does this compound’s deuteration impact its photodegradation kinetics in environmental exposure studies?

Answer: Deuterium substitution reduces C-D bond reactivity under UV light, potentially extending environmental persistence. Researchers should conduct controlled photolysis experiments with deuterated/non-deuterated pairs, using HPLC-MS to quantify degradation rates . Theoretical models must account for solvent isotope effects and quantum yield differences .

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